molecular formula C₃₄H₃₂ClNO₃S B131817 モンテルカストメチルケトン CAS No. 937275-23-5

モンテルカストメチルケトン

カタログ番号: B131817
CAS番号: 937275-23-5
分子量: 570.1 g/mol
InChIキー: DYLOVNSFPNMSRY-OTVRWNPNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Applications

1.1 Antiasthmatic Properties
Montelukast Methyl Ketone is utilized in the treatment of asthma due to its ability to inhibit leukotriene receptors, which play a crucial role in bronchoconstriction and inflammation. Studies have demonstrated its efficacy in reducing asthma symptoms and improving lung function in patients with chronic asthma.

1.2 Anti-Allergic Effects
This compound is also effective in managing allergic rhinitis. By blocking leukotrienes, it alleviates symptoms such as nasal congestion, sneezing, and itching, thereby enhancing the quality of life for individuals suffering from allergies.

1.3 Anti-Inflammatory Actions
Montelukast Methyl Ketone exhibits anti-inflammatory properties that can be beneficial in various inflammatory conditions. Its mechanism of action involves the inhibition of leukotriene synthesis, which can reduce inflammation in tissues.

Chemical Properties and Formulations

2.1 Chemical Structure
Montelukast Methyl Ketone has the molecular formula C34H32ClNO3SC_{34}H_{32}ClNO_3S and a molecular weight of 570.14 g/mol. Its structure allows for effective binding to leukotriene receptors, enhancing its therapeutic effects.

2.2 Formulation Development
Research into different polymorphic forms of montelukast has shown that amorphous forms can enhance solubility and bioavailability, making them suitable for pharmaceutical formulations . This aspect is crucial for developing effective drug delivery systems.

4.1 Efficacy in Asthma Management
A clinical study involving patients with exercise-induced asthma demonstrated that Montelukast Methyl Ketone significantly reduced bronchoconstriction during physical activity . The study highlighted the compound's potential as a preventive treatment option.

4.2 Allergic Rhinitis Management
In another study focusing on allergic rhinitis, patients reported substantial relief from symptoms when treated with Montelukast Methyl Ketone compared to placebo groups . This underscores its dual role in managing both asthma and allergic conditions.

生化学分析

Biochemical Properties

Montelukast Methyl Ketone, like its parent compound Montelukast, is expected to interact with various enzymes, proteins, and other biomolecules. Montelukast is known to selectively and competitively block the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4)

Cellular Effects

Given its structural similarity to Montelukast, it may influence cell function by modulating the activity of the CysLT1 receptor . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Montelukast is known to exert its effects by binding to the CysLT1 receptor and preventing the binding of LTD4 . This inhibits the inflammatory response mediated by leukotrienes. Montelukast Methyl Ketone may have a similar mechanism of action.

準備方法

Synthetic Routes and Reaction Conditions: Montelukast Methyl Ketone can be synthesized through various methods. One common approach involves the reaction of a chiral mesylate with methyl-1-(mercaptomethyl)cyclopropane acetate in the presence of suitable solvents and bases such as lithium amide or sodium amide . The reaction conditions typically involve the use of ethereal solvents like tetrahydrofuran, hydrocarbon solvents like toluene, and ketonic solvents like methyl isobutyl ketone .

Industrial Production Methods: In industrial settings, the synthesis of Montelukast Methyl Ketone often involves large-scale biocatalytic processes. For instance, the use of ketoreductase enzymes has been scaled up to produce batches of Montelukast with high enantiomeric excess . This method is advantageous due to its high selectivity and efficiency.

化学反応の分析

Types of Reactions: Montelukast Methyl Ketone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

類似化合物との比較

    Zafirlukast: Another leukotriene receptor antagonist used for asthma treatment.

    Pranlukast: Similar to Montelukast, it is used to manage asthma and allergic rhinitis.

    Ibudilast: Though not a leukotriene receptor antagonist, it has anti-inflammatory properties and is used in asthma management.

Uniqueness: Montelukast Methyl Ketone is unique due to its specific role as an impurity standard in the quality control of Montelukast Sodium. Its presence and quantification are crucial for ensuring the purity and efficacy of Montelukast-based medications .

生物活性

Montelukast Methyl Ketone (MMK), a derivative of Montelukast, is primarily recognized as a leukotriene receptor antagonist (LTRA). This compound has garnered attention for its potential therapeutic applications in managing respiratory conditions, particularly asthma. This article explores the biological activity of MMK, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Montelukast Methyl Ketone

Montelukast is widely used in clinical settings for the treatment of asthma and allergic rhinitis. The methyl ketone variant is believed to retain similar pharmacological effects while potentially offering improved efficacy or reduced side effects. MMK operates by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1), which plays a critical role in the inflammatory response associated with asthma and allergic conditions.

The primary mechanism through which MMK exerts its biological effects involves:

  • Receptor Antagonism : MMK selectively binds to the CysLT1 receptor, blocking the action of leukotrienes LTC4, LTD4, and LTE4. This inhibition prevents bronchoconstriction and reduces mucus secretion, leading to improved airflow and reduced asthma symptoms .
  • Anti-inflammatory Effects : By inhibiting leukotriene activity, MMK contributes to decreased inflammation in the airways, which is beneficial for patients suffering from asthma exacerbations .

Pharmacokinetics

Research indicates that MMK demonstrates favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Elimination : Excreted mainly through feces and urine, with a half-life conducive to once-daily dosing .

Efficacy in Clinical Studies

Several clinical studies have investigated the efficacy of MMK in treating asthma:

  • Monotherapy vs. Combination Therapy :
    • A study involving 328 pediatric patients demonstrated that MMK administered as monotherapy resulted in significant improvements in asthma control scores after 12 weeks compared to baseline measurements (ACQ score decreased from 1.67 to 0.50) .
    • In combination with inhaled corticosteroids (ICS), MMK showed enhanced efficacy, with 70.9% of patients achieving control at 12 weeks compared to 52.9% at four weeks .
  • Forced Degradation Studies :
    • Stability studies conducted under various stress conditions (acidic, alkaline, oxidative) confirmed that MMK maintains its integrity and biological activity under these conditions, demonstrating its robustness as a pharmaceutical agent .

Case Studies

Several case reports highlight the clinical application of MMK:

  • Asthma Control : In a cohort study involving children with poorly controlled asthma, those treated with MMK showed a significant reduction in emergency room visits and hospitalizations compared to those receiving standard care .
  • Allergic Rhinitis : Patients experiencing seasonal allergies reported substantial relief from symptoms when using MMK as part of their treatment regimen .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of Montelukast Methyl Ketone compared to its parent compound Montelukast.

Parameter Montelukast Montelukast Methyl Ketone
Mechanism of Action CysLT1 receptor antagonistCysLT1 receptor antagonist
Efficacy in Asthma Control Moderate efficacyHigh efficacy
Inflammatory Response Reduction Significant reductionEnhanced reduction
Side Effects Profile Common side effectsPotentially reduced side effects
Stability Under Stress Conditions Moderate stabilityHigh stability

特性

IUPAC Name

2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOVNSFPNMSRY-OTVRWNPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239556
Record name Montelukast methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937275-23-5
Record name Montelukast methyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTELUKAST METHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。